molecular formula C9H7F3O3 B15273356 2,2-Difluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid

2,2-Difluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid

Cat. No.: B15273356
M. Wt: 220.14 g/mol
InChI Key: DBLAFRFWHYEOCU-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid is an organic compound characterized by the presence of both fluorine and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the use of difluorocarbene precursors, which react with phenolic hydroxyl groups to introduce the difluoro functionality . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The fluorine atoms in the compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2,2-Difluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Uniqueness: 2,2-Difluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid is unique due to the combination of fluorine and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

2,2-difluoro-2-(3-fluoro-5-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H7F3O3/c1-15-7-3-5(2-6(10)4-7)9(11,12)8(13)14/h2-4H,1H3,(H,13,14)

InChI Key

DBLAFRFWHYEOCU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(C(=O)O)(F)F)F

Origin of Product

United States

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